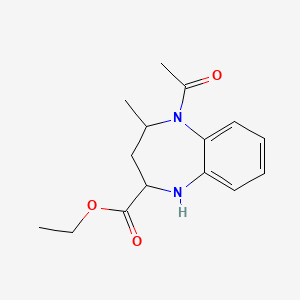

Ethyl 5-acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

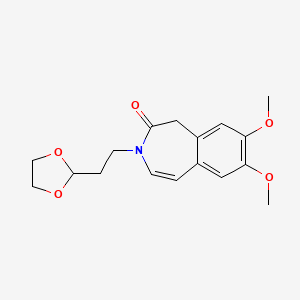

El 5-acetil-4-metil-2,3,4,5-tetrahidro-1H-1,5-benzodiazepin-2-carboxilato de etilo es un derivado de benzodiazepina. Las benzodiazepinas son una clase de fármacos psicoactivos conocidos por sus efectos sedantes y ansiolíticos. Este compuesto en particular es de interés debido a su estructura química única, que combina el núcleo de benzodiazepina con grupos funcionales adicionales que pueden conferir propiedades farmacológicas distintas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 5-acetil-4-metil-2,3,4,5-tetrahidro-1H-1,5-benzodiazepin-2-carboxilato de etilo generalmente implica los siguientes pasos:

Formación del núcleo de benzodiazepina: Esto se puede lograr mediante la condensación de una orto-diamina adecuada con un β-cetoéster en condiciones ácidas.

Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol en presencia de un catalizador como el ácido sulfúrico.

Métodos de producción industrial: En un entorno industrial, la síntesis se puede ampliar utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de cada paso.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metilo y acetilo, lo que lleva a la formación de alcoholes o cetonas correspondientes.

Reducción: La reducción del núcleo de benzodiazepina puede producir derivados dihidro con propiedades farmacológicas alteradas.

Sustitución: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente, que luego puede sufrir reacciones de sustitución adicionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente para reacciones de reducción.

Sustitución: La hidrólisis se puede realizar utilizando hidróxido de sodio o ácido clorhídrico acuoso.

Principales productos:

Oxidación: Formación de alcoholes o cetonas.

Reducción: Formación de derivados dihidro.

Sustitución: Formación de ácidos carboxílicos y sus derivados.

Aplicaciones Científicas De Investigación

El 5-acetil-4-metil-2,3,4,5-tetrahidro-1H-1,5-benzodiazepin-2-carboxilato de etilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de derivados de benzodiazepina más complejos.

Biología: Se estudia por sus posibles efectos sobre los sistemas de neurotransmisores y sus interacciones con varios receptores.

Medicina: Se investiga por sus posibles propiedades ansiolíticas, sedantes y anticonvulsivas.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en química analítica.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de la interacción con el receptor del ácido gamma-aminobutírico (GABA), un importante neurotransmisor inhibitorio en el sistema nervioso central. Al unirse al receptor GABA, aumenta la afinidad del receptor por el GABA, lo que lleva a un aumento del flujo de iones cloruro y la hiperpolarización de la neurona. Esto da como resultado los efectos sedantes y ansiolíticos característicos de las benzodiazepinas.

Compuestos similares:

Diazepam: Otra benzodiazepina con propiedades ansiolíticas y sedantes similares.

Lorazepam: Conocido por sus potentes efectos ansiolíticos y su vida media más corta.

Clonazepam: Se utiliza principalmente por sus propiedades anticonvulsivas.

Singularidad: El 5-acetil-4-metil-2,3,4,5-tetrahidro-1H-1,5-benzodiazepin-2-carboxilato de etilo es único debido a sus grupos funcionales específicos, que pueden conferir propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otras benzodiazepinas. Sus grupos acetilo y éster pueden influir en su metabolismo y duración de la acción, convirtiéndolo en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: Ethyl 5-acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylate is unique due to its specific functional groups, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its acetyl and ester groups may influence its metabolism and duration of action, making it a valuable compound for research and potential therapeutic applications.

Propiedades

Número CAS |

121635-52-7 |

|---|---|

Fórmula molecular |

C15H20N2O3 |

Peso molecular |

276.33 g/mol |

Nombre IUPAC |

ethyl 5-acetyl-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carboxylate |

InChI |

InChI=1S/C15H20N2O3/c1-4-20-15(19)13-9-10(2)17(11(3)18)14-8-6-5-7-12(14)16-13/h5-8,10,13,16H,4,9H2,1-3H3 |

Clave InChI |

QVOQAQVPGBECSD-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1CC(N(C2=CC=CC=C2N1)C(=O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)

![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)

![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)